N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atom) fused with a xanthene moiety.
- The thiazole ring is planar and aromatic, characterized by the delocalization of π-electrons from the sulfur atom.
- Thiazoles are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide: is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the condensation of appropriate starting materials.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include thiazole formation and subsequent xanthene ring attachment.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antitumor properties.
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of other valuable molecules.
Mechanism of Action
- The exact mechanism remains context-dependent due to the compound’s diverse applications.
Molecular Targets: It may interact with specific enzymes, receptors, or cellular pathways.
Pathways Involved: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Examples include sulfathiazole, Ritonavir, Abafungin, and Tiazofurin.
Remember that this compound’s applications continue to evolve, and ongoing research may uncover additional uses
Properties
Molecular Formula |
C23H15ClN2O2S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H15ClN2O2S/c24-15-11-9-14(10-12-15)18-13-29-23(25-18)26-22(27)21-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)21/h1-13,21H,(H,25,26,27) |
InChI Key |
ZVPVDTLCLZSOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.